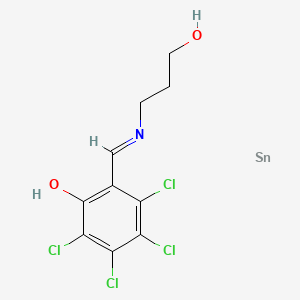
5-Chloro-5-oxopentyl formate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-5-oxopentyl formate is an organic compound with the molecular formula C6H9ClO3 It is an ester formed from the reaction of 5-chloro-5-oxopentanol and formic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-5-oxopentyl formate typically involves the esterification of 5-chloro-5-oxopentanol with formic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the starting materials to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product. The use of automated systems also enhances the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-5-oxopentyl formate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to 5-chloro-5-oxopentanol and formic acid in the presence of water and an acid or base catalyst.
Reduction: Reduction of the ester can yield the corresponding alcohol, 5-chloro-5-oxopentanol.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Hydrolysis: Typically carried out using dilute hydrochloric acid or sodium hydroxide.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as ammonia or thiols can be used under mild conditions to replace the chlorine atom.
Major Products Formed
Hydrolysis: 5-chloro-5-oxopentanol and formic acid.
Reduction: 5-chloro-5-oxopentanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-Chloro-5-oxopentyl formate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound can be used in the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: It is used in the preparation of polymers and other materials with unique properties.
Biological Studies: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Mécanisme D'action
The mechanism of action of 5-Chloro-5-oxopentyl formate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release formic acid, which can then participate in metabolic pathways. The chlorine atom can also be involved in substitution reactions, leading to the formation of new compounds with different biological activities. The exact pathways and targets depend on the specific application and the derivatives formed.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Chloro-5-oxopentanol: The alcohol precursor to the ester.
5-Chloro-5-oxopentanoic acid: The carboxylic acid derivative.
5-Chloro-5-oxopentyl acetate: Another ester with similar properties but different reactivity.
Uniqueness
5-Chloro-5-oxopentyl formate is unique due to its specific ester linkage and the presence of both a chlorine atom and a formate group. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research and industry.
Propriétés
Numéro CAS |
61237-25-0 |
|---|---|
Formule moléculaire |
C6H9ClO3 |
Poids moléculaire |
164.59 g/mol |
Nom IUPAC |
(5-chloro-5-oxopentyl) formate |
InChI |
InChI=1S/C6H9ClO3/c7-6(9)3-1-2-4-10-5-8/h5H,1-4H2 |
Clé InChI |
NYFPIAQYYFTRBU-UHFFFAOYSA-N |
SMILES canonique |
C(CCOC=O)CC(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Thiophenecarboxaldehyde, 5-[(dimethylamino)methyl]-2-(ethylthio)-](/img/structure/B14596849.png)
![1-(5-Phenylthieno[2,3-b]thiophen-2-yl)ethan-1-one](/img/structure/B14596852.png)
![Dibutyl [2-chloro-2-(ethylsulfanyl)ethenyl]phosphonate](/img/structure/B14596854.png)



![[1-(4-Chloroanilino)ethylidene]propanedinitrile](/img/structure/B14596866.png)
![2-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]propanoic acid](/img/structure/B14596880.png)





